molecular formula C15H17F5N2O B4726010 2,3,4,5,6-pentafluoro-N-(1-propyl-4-piperidinyl)benzamide

2,3,4,5,6-pentafluoro-N-(1-propyl-4-piperidinyl)benzamide

Cat. No.: B4726010
M. Wt: 336.30 g/mol
InChI Key: MOEQMYAVXQNEPD-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(1-propyl-4-piperidinyl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a piperidine moiety linked via a propyl chain. The fluorine atoms significantly influence the compound’s chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentafluoro-N-(1-propyl-4-piperidinyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with pentafluorobenzoyl chloride and 1-propyl-4-piperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: Pentafluorobenzoyl chloride is reacted with 1-propyl-4-piperidine in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield the desired benzamide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Handling and storage of large quantities of pentafluorobenzoyl chloride and 1-propyl-4-piperidine.

    Optimized Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(1-propyl-4-piperidinyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-propyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide
  • 2,3,4,5,6-pentafluorobenzonitrile
  • Pentafluorophenol
  • Pentafluorobenzene

Uniqueness: 2,3,4,5,6-pentafluoro-N-(1-propyl-4-piperidinyl)benzamide is unique due to the presence of the piperidine moiety, which imparts distinct chemical and biological properties compared to other fluorinated benzamides. This structural feature enhances its potential for specific receptor binding and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F5N2O/c1-2-5-22-6-3-8(4-7-22)21-15(23)9-10(16)12(18)14(20)13(19)11(9)17/h8H,2-7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEQMYAVXQNEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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